4-Bromo-6-chloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQGCFSFMXMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668599 | |
| Record name | 4-Bromo-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126401-90-9 | |
| Record name | 4-Bromo-6-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126401-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 6 Chloropyrimidine and Its Derivatives
Precursor Compounds and Initial Synthesis Strategies
The foundational routes to 4-bromo-6-chloropyrimidine and its analogs typically begin with either pre-halogenated pyrimidines or involve the direct halogenation of a substituted pyrimidine (B1678525) ring.
Routes from Dihalopyrimidine Precursors
A prevalent strategy for synthesizing this compound involves the use of dihalopyrimidine precursors. One common starting material is 4,6-dichloropyrimidine (B16783). This intermediate can be selectively brominated to introduce a bromine atom at one of the halogenated positions, yielding the target compound. The differential reactivity of the halogen substituents on the pyrimidine ring is a critical factor in these transformations. For instance, in Suzuki-Miyaura coupling reactions, the choice of catalyst and reaction conditions can influence which halogen is preferentially displaced. For example, in the case of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017), selective Suzuki reactions can be directed to the C-6 position. researchgate.net
Another key precursor is 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine by reacting it with a chlorinating agent like thionyl chloride. This dichlorinated intermediate then serves as a substrate for subsequent bromination to yield this compound. The reactivity of di- and polyhalogenated pyrimidines is central to their utility in synthetic chemistry, as the distinct electronic environments of the carbon-halogen bonds allow for sequential and selective functionalization. mdpi.comwuxiapptec.com For example, 2,4-dichloropyrimidines often undergo preferential nucleophilic substitution at the C4-position. mdpi.com
Halogenation of Substituted Pyrimidines
Direct halogenation of substituted pyrimidines is another effective method for preparing this compound and its derivatives. The presence of activating groups on the pyrimidine ring can direct the regioselectivity of the halogenation reaction. For instance, the presence of an amino group can direct electrophilic bromination to a specific position on the ring. acs.org
The choice of halogenating agent is crucial for achieving the desired outcome. Reagents such as N-bromosuccinimide (NBS) are commonly employed for bromination. acs.org Similarly, various chlorinating agents can be used to introduce chlorine atoms. The reaction conditions, including solvent and temperature, must be carefully controlled to ensure high yields and prevent the formation of undesired byproducts. For instance, pyrimidines with activating groups like hydroxyl or methoxy (B1213986) groups can be chlorinated under controlled conditions. derpharmachemica.com
Regioselective Halogenation and Functional Group Tolerance
Achieving regioselectivity in the halogenation of pyrimidines is a significant challenge, particularly when the molecule contains multiple reactive sites. The development of selective protocols is essential for the efficient synthesis of specifically substituted pyrimidine derivatives.
Chemo- and Regioselective Bromination Protocols
The selective introduction of a bromine atom onto a pyrimidine ring that already contains a chlorine atom requires precise control over reaction conditions. The inherent differences in the reactivity of the C-Cl and C-H bonds, as well as the electronic effects of existing substituents, can be exploited to achieve regioselectivity. For instance, in the synthesis of 5-bromo-2-chloropyrimidine (B32469) derivatives, the bromination occurs at the C5 position. rsc.org
Modern synthetic methods often employ catalysts to enhance selectivity. For example, palladium-catalyzed cross-coupling reactions of triorganoindium reagents with 5-bromo-2-chloropyrimidine can proceed chemoselectively to give either 5-substituted-2-chloropyrimidines or 2,5-disubstituted pyrimidines depending on the stoichiometry of the indium reagent. researchgate.net The development of metal-free methods for site-selective C-N bond formation on polyhalogenated pyrimidines has also been reported, where the selectivity can be tuned by the nature of the N-heterocyclic ring itself. rsc.org
Selective Chlorination Methods
Similar to bromination, the selective chlorination of pyrimidines is a critical step in the synthesis of many complex molecules. The presence of other halogens or functional groups on the pyrimidine ring can influence the position of chlorination. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is achieved from methyl 2-(4-bromophenyl)acetate in a multi-step process that includes a chlorination step. atlantis-press.com
The development of regioselective dechlorination methods for poly-chlorinated pyrimidines offers an alternative route to specifically chlorinated products. For example, 2-chloropyrimidines can be efficiently synthesized from readily available 2,4-dichloropyrimidines via a palladium-catalyzed regioselective dechlorination. researchgate.net
| Precursor | Reagents | Product | Reference |
| 4,6-dihydroxypyrimidine | Thionyl chloride, Brominating agent | This compound | |
| 4,6-dichloropyrimidine | Brominating agent | This compound | |
| 2-amino-4-chloropyrimidine | PMB-Cl, NaOtBu, NBS | 2-(bis(4-methoxybenzyl)amino)-5-bromo-4-chloropyrimidine | acs.org |
| Methyl 2-(4-bromophenyl)acetate | Multi-step | 5-(4-bromophenyl)-4,6-dichloropyrimidine | atlantis-press.com |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound and its derivatives hinges on the meticulous optimization of reaction conditions to maximize product yield and purity. Key parameters that are frequently adjusted include temperature, solvent systems, catalyst selection, and the nature of the base used.
Detailed research has shown that controlling these variables is crucial for influencing the reaction's outcome. For instance, in halogenation reactions, maintaining a low temperature (e.g., cooling to 273 K or 0°C) is effective in suppressing the formation of over-halogenated side products. The choice of solvent is also critical, with studies indicating that recrystallization in specific solvents like acetonitrile (B52724) can significantly enhance the purity of the final product to over 90%.
In the synthesis of derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, a multi-step process starting from methyl 2-(4-bromophenyl) acetate (B1210297) has been optimized to achieve a total yield of 52.8%. atlantis-press.com This optimization involved refining the conditions for each of the three steps, including the use of sodium hydride and dimethyl carbonate in THF for the first step, followed by reactions with sodium methoxide (B1231860) and formamidine (B1211174) hydrochloride, and finally treatment with phosphorus oxychloride. researchgate.net
For coupling reactions, which are vital for creating complex derivatives, the reaction conditions play a significant role in determining selectivity and yield. In Suzuki-Miyaura coupling reactions involving related thienopyrimidine structures, the choice of palladium catalyst and its associated ligands is paramount. Research indicates that using Pd(OAc)₂ or Pd₂(dba)₃ as catalysts can lead to higher selectivity for mono-arylation compared to more electron-rich systems like Pd(PPh₃)₄. researchgate.net Reducing the water content in the reaction mixture has also been found to improve the preference for mono-arylation at the C-6 position. researchgate.net
Similarly, for C-N coupling reactions on polyhalogenated pyrimidines, the optimization of the base, solvent, and temperature is essential. Studies on N-arylation have identified that using potassium carbonate (K₂CO₃) as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a specific temperature (e.g., 90°C) can provide optimal results for creating specific derivatives. rsc.org
The table below summarizes optimized conditions for different reaction types involving pyrimidine cores, illustrating the impact of various parameters on the reaction outcome.
| Reaction Type | Substrate | Key Parameters Optimized | Optimized Conditions | Outcome | Reference |
| Halogenation | Pyrimidine Precursor | Temperature, Recrystallization Solvent | Reduction at <273 K, Recrystallization in acetonitrile | >90% purity | |
| Three-Step Synthesis | Methyl 2-(4-bromophenyl) acetate | Reagents, Solvents, Reaction Time | Step 1: NaH, DMC, THF; Step 2: Na, MeOH, formamidine HCl; Step 3: POCl₃ | 52.8% total yield | atlantis-press.comresearchgate.net |
| Suzuki Coupling | 6-Bromo-4-chlorothienopyrimidine | Catalyst, Ligands, Water Content | Catalyst: Pd(OAc)₂ or Pd₂(dba)₃; Reduced water content | High selectivity for mono-arylation | researchgate.net |
| N-Arylation | 2,6-Difluoropyridine | Base, Solvent, Temperature, Molar Ratio | Base: K₂CO₃, Solvent: DMSO, Temp: 90°C, Molar Ratio: 1.5:1 | Good to excellent yields | rsc.org |
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry and advanced synthetic technologies have been increasingly applied to the synthesis of heterocyclic compounds like this compound to enhance safety, sustainability, and efficiency. rroij.com These approaches focus on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources. matanginicollege.ac.in
A primary focus of green chemistry is the use of safer solvents. matanginicollege.ac.in Research into nucleophilic aromatic substitution reactions on related chloropyrimidines has explored environmentally benign solvents. Acetonitrile and tert-butanol (B103910) have been identified as suitable reaction media, offering effective alternatives to more hazardous traditional solvents. researchgate.net The choice of base is also critical, with carbonates like potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) being used to facilitate these reactions under greener conditions. researchgate.net
Metal-free synthesis is another significant advancement. For C-N bond-forming reactions, metal-free methods have been developed that are less costly and more environmentally friendly than traditional copper-catalyzed or palladium-catalyzed systems. rsc.org These methods can exhibit high selectivity and accommodate a wide range of substrates under mild conditions. rsc.org
Designing for energy efficiency is a core principle of green chemistry, encouraging synthetic methods that operate at ambient temperature and pressure. matanginicollege.ac.in While some optimizations still require elevated temperatures, the move towards catalytic processes, in general, aims to lower the energy barrier of reactions. rsc.org
Advanced technologies such as continuous flow reactors are also being considered for the synthesis of related heterocyclic compounds. These systems can offer better control over reaction parameters, improve safety, and allow for easier scaling of production, aligning with both green and advanced manufacturing principles.
The table below compares traditional synthetic approaches with green and advanced alternatives for reactions relevant to this compound synthesis.
| Synthetic Aspect | Traditional Approach | Green/Advanced Approach | Benefit of Green/Advanced Approach | Reference |
| Solvent | Chlorinated solvents, DMF | Acetonitrile, tert-Butanol, Water | Reduced toxicity and environmental impact | matanginicollege.ac.inresearchgate.net |
| Catalysis | Stoichiometric reagents, Heavy metal catalysts (e.g., SnCl₂) | Metal-free C-N coupling, Advanced Pd catalysts | Reduced cost, lower toxicity, improved selectivity | researchgate.netrsc.org |
| Energy | High-temperature reflux | Reactions at ambient temperature, Microwave irradiation | Reduced energy consumption, faster reaction times | researchgate.netmatanginicollege.ac.in |
| Process Technology | Batch processing | Continuous flow reactors | Enhanced safety, better control, easier scalability |
By integrating these advanced and green chemistry principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally sustainable.
Chemical Transformations and Reactivity Profile of 4 Bromo 6 Chloropyrimidine
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-bromo-6-chloropyrimidine, these reactions allow for the selective introduction of various substituents at either the 4- or 6-position of the pyrimidine (B1678525) ring.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for the arylation of this compound. mdpi.comrsc.org The reaction typically exhibits high regioselectivity, with the coupling preferentially occurring at the more reactive C-Br bond. rsc.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. digitellinc.com
Several studies have explored the Suzuki-Miyaura coupling of substituted pyrimidines. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been achieved using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained, particularly with electron-rich boronic acids, when using K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent. mdpi.com The reactivity of pyrimidine halides in palladium-catalyzed reactions generally follows the order C4(6) > C2 > C5. acs.org For 2,4-dihalopyrimidines, the preference for coupling at the C4-position is well-established. mdpi.com
| Halopyrimidine Substrate | Boronic Acid/Ester | Catalyst System | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good yields with electron-rich boronic acids. | mdpi.com |
| 2,4-dichloropyrimidine (B19661) | Aryl and heteroaryl boronic acids | Pd(PPh₃)₄ | 4-substituted 2-chloropyrimidines | Consistent formation of the C4-substituted product. | mdpi.com |
| 5-Bromo-2-chloropyrimidine (B32469) | Aryl boronates | Not specified | Product of SMC at C5 | Reaction occurs at the C5 position. | rsc.org |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another important transformation for functionalizing this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. uobasrah.edu.iq Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on dihalopyrimidines can exhibit regioselectivity. However, some studies have shown that Sonogashira reactions may display less of a difference in reactivity between the C2 and C4 positions of halopyrimidines compared to Suzuki or Stille couplings. acs.org The synthesis of 5-alkynylpyrimidines can be achieved through a Sonogashira-type alkynylation. ub.edu
Negishi, Kumada, Stille, and Hiyama Coupling Reactions
While less commonly reported for this compound specifically, other cross-coupling reactions such as Negishi (organozinc), Kumada (organomagnesium), Stille (organotin), and Hiyama (organosilicon) couplings are also valuable methods for forming C-C bonds with haloheterocycles. vulcanchem.com The Stille cross-coupling reaction has been used for the synthesis of bipyridine and terpyridine C-nucleosides, with chemoselective replacement of the bromine atom being observed. rsc.org In the case of 2,4-dichloropyrimidines, a strong preference for the C4 position has been observed in Stille coupling reactions, allowing for the sequential introduction of different substituents. acs.org The Negishi coupling has been utilized for the highly selective reaction of secondary alkylzinc reagents with heteroaryl halides. researchgate.net
Catalyst Systems and Ligand Effects in Cross-Coupling
The choice of catalyst and ligand is crucial in controlling the activity and selectivity of cross-coupling reactions involving this compound. Palladium catalysts are the most commonly employed. mdpi.commdpi.com For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are frequently used. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos), can significantly enhance the efficiency of these reactions, even enabling the coupling of less reactive aryl chlorides. nih.gov
Ligand choice can also influence regioselectivity. For instance, in the cross-coupling of dihalopyridines, the use of a diphosphine ligand like dppf can promote conventional selectivity, while bulky monophosphine ligands may lead to inverted selectivity. nih.gov In some cases, ligand-free conditions have been shown to enhance C4 selectivity in Suzuki couplings of dihalopyrimidines. researchgate.net The development of heterogeneous palladium catalysts, such as those immobilized on solid supports, offers advantages in terms of catalyst recovery and recycling. rsc.orgmdpi.com
Regioselectivity and Haloselective Considerations in Cross-Coupling
The primary factor governing regioselectivity in the cross-coupling of this compound is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more susceptible to oxidative addition to the palladium(0) catalyst, leading to preferential reaction at the 4-position. rsc.org This selectivity is often high, allowing for the isolation of the mono-substituted product in good yield. researchgate.net
However, the reaction conditions, including the catalyst, ligand, base, and solvent, can all influence the degree of regioselectivity. researchgate.net In some instances, particularly with more reactive catalyst systems or under more forcing conditions, disubstitution can occur. The electronic nature of the pyrimidine ring also plays a significant role, with the C4(6) positions being more activated towards both palladium-catalyzed coupling and nucleophilic aromatic substitution than the C2 or C5 positions. acs.org For 2,4-dihalopyrimidines, conventional cross-coupling methods typically yield exclusively C4-substituted products in the absence of steric hindrance at the C5 position. digitellinc.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org In this compound, both the bromine and chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of SNAr reactions on dihalopyrimidines is influenced by the nature of the nucleophile and the reaction conditions. Generally, the reactivity of halogens on the pyrimidine ring follows the order C4(6) > C2 > C5. acs.org
For 2,4-dichloropyrimidines, SNAr reactions are often only moderately selective for the C4 position. acs.org However, in some cases, high regioselectivity can be achieved. For example, the reaction of 6-aryl-2,4-dichloropyrimidines with aromatic amines can proceed with high regioselectivity for the C4 position, even in the absence of a catalyst. acs.org The attachment of a morpholine (B109124) moiety to a halogenated pyrimidine core is typically achieved through nucleophilic aromatic substitution, where morpholine acts as the nucleophile. smolecule.com This reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. smolecule.com
| Halopyrimidine Substrate | Nucleophile | Conditions | Product(s) | Key Observation | Reference |
|---|---|---|---|---|---|
| 2,4-dichloropyrimidines | Neutral nitrogen nucleophiles | Not specified | 1:1 to 4:1 ratios of C4/C2 isomers | Moderate regioselectivity. | acs.org |
| 6-aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | Strongly favors C4-substituted product | High regioselectivity without a catalyst. | acs.org |
| Halogenated pyrimidine | Morpholine | Typical SNAr conditions | Morpholine-conjugated pyrimidine | Proceeds via a Meisenheimer intermediate. | smolecule.com |
Reactivity with Nitrogen-based Nucleophiles (e.g., amines, amides)
The pyrimidine ring in this compound is electron-deficient, which facilitates nucleophilic attack, particularly at the 4 and 6 positions. baranlab.org Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine displaces one of the halogen atoms. ntnu.nouni-muenchen.de The positions 4 and 6 of the pyrimidine ring are generally the most reactive sites for nucleophilic attack. baranlab.org
The reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been shown to strongly favor substitution at the C4 position. acs.org While this is a different, yet similar, pyrimidine derivative, the principles of regioselectivity can often be applied across related structures. The use of a palladium catalyst and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be necessary for reactions with aliphatic amines, whereas aromatic amines may react without a catalyst. acs.org The choice of solvent and reaction conditions can also influence the outcome and yield of the amination reaction. tandfonline.com
| Reagent Class | Specific Example | Product Type | Reference |
| Primary Amines | Aniline (B41778) | 4-Anilino-6-chloropyrimidine derivative | ntnu.no |
| Secondary Amines | Morpholine | 4-Morpholino-6-chloropyrimidine derivative | smolecule.com |
| Amides | Sodium Amide | 4-Amino-6-chloropyrimidine derivative | uoanbar.edu.iq |
Reactivity with Oxygen-based Nucleophiles (e.g., alkoxides)
Oxygen-based nucleophiles, particularly alkoxides, also participate in nucleophilic aromatic substitution reactions with this compound. The alkoxide ion (RO⁻) attacks the electron-deficient pyrimidine ring, leading to the displacement of either the bromine or chlorine atom to form the corresponding alkoxy-pyrimidine ether. The generation of the alkoxide nucleophile is typically achieved by treating an alcohol with a strong base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org
For instance, the reaction of 4-chloropyridine (B1293800) with alkoxides generated from various alcohols using NaOH in DMSO has been reported to be an efficient method for the synthesis of 4-alkoxypyridines. semanticscholar.org Similar reactivity can be expected for this compound, where the alkoxide would substitute one of the halogens. The choice of the halogen to be displaced may depend on the reaction conditions and the nature of the alkoxide.
| Nucleophile | Reagent | Conditions | Product | Reference |
| Methoxide (B1231860) ion | Sodium methoxide | Polar aprotic solvent (e.g., DMSO) | 4-Methoxy-6-chloropyrimidine or 4-bromo-6-methoxypyrimidine | |
| Ethoxide ion | Sodium ethoxide | Ethanol, microwave heating | 4-Ethoxy-6-chloropyrimidine or 4-bromo-6-ethoxypyrimidine | tandfonline.com |
| tert-Butoxide ion | Potassium tert-butoxide | Polar aprotic solvent (e.g., DMSO) | 4-tert-Butoxy-6-chloropyrimidine or 4-bromo-6-tert-butoxypyrimidine |
Reactivity with Sulfur-based Nucleophiles (e.g., thiols)
Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective in SNAr reactions with halo-pyrimidines. libretexts.org Thiols are generally more powerful nucleophiles than their oxygen counterparts, alcohols. libretexts.orgcas.cn The reaction of this compound with a thiol (R-SH) or a thiolate (R-S⁻) leads to the formation of a thioether by displacing one of the halogen atoms. These reactions are often carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion. scribd.com
The use of microwave heating has been shown to significantly accelerate the substitution of halopyridines with sulfur nucleophiles in solvents like ethanol. tandfonline.com For example, 2,6-dibromopyridine (B144722) reacts readily with sodium methanethiolate (B1210775) under microwave conditions to yield the mono-substituted product in high yield. tandfonline.com This suggests that this compound would react efficiently with various thiols under similar conditions to produce the corresponding 4- or 6-thio-substituted pyrimidines. The photoinduced reaction of aryl halides with the thiourea (B124793) anion in DMSO has also been reported as a method to generate arene thiolate ions, which can then be used to synthesize aryl sulfides. mdma.ch
| Nucleophile | Reagent Example | Expected Product | Reference |
| Alkanethiol | Sodium methanethiolate | 4-(Methylthio)-6-chloropyrimidine or 4-Bromo-6-(methylthio)pyrimidine | tandfonline.com |
| Arenethiol | Thiophenol | 4-(Phenylthio)-6-chloropyrimidine or 4-Bromo-6-(phenylthio)pyrimidine | scribd.com |
| Thiourea anion | Thiourea/t-BuOK | 4-Thiol-6-chloropyrimidine derivative (after workup) | mdma.ch |
Mechanistic Pathways of SNAr on the Pyrimidine Ring
The nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound proceeds through a well-established two-step addition-elimination mechanism. ntnu.no
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen (C4 or C6). This step is typically the rate-determining step. ntnu.no The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ntnu.no The negative charge in this intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which helps to stabilize it. uoanbar.edu.iq
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of one of the halide ions (bromide or chloride). The halide that is expelled is the one that is a better leaving group under the specific reaction conditions.
Site-Selective Nucleophilic Functionalization
A key aspect of the chemistry of this compound is the potential for site-selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for the sequential substitution of the two halogen atoms. Generally, the reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. However, this order can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. thieme-connect.com
In many cases, the more electronegative chlorine atom is a better leaving group than bromine in SNAr reactions. However, the relative reactivity can be tuned. For instance, in palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyrimidine with triorganoindium reagents, selective reaction at the bromine position can be achieved. thieme-connect.deresearchgate.net This suggests that under certain conditions, selective substitution at either the 4- or 6-position of this compound is feasible. This selectivity is highly valuable for the synthesis of unsymmetrically substituted pyrimidines, which are important scaffolds in medicinal chemistry. researchgate.net
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. uoanbar.edu.iq This effect is further enhanced by the presence of the two halogen substituents in this compound. The nitrogen atoms can also be protonated in acidic media, which further deactivates the ring. uoanbar.edu.iq Consequently, electrophilic aromatic substitution reactions on this compound are not common and typically require harsh reaction conditions. If such a reaction were to occur, the electrophile would be expected to attack the C5 position, which is the most electron-rich position in the pyrimidine ring.
Interactions with Organometallic Reagents (e.g., Grignard Reagents, Indium Compounds)
This compound can undergo cross-coupling reactions with various organometallic reagents, which is a powerful method for forming new carbon-carbon bonds.
Grignard Reagents: While Grignard reagents can act as nucleophiles in substitution reactions, they are more commonly used in transition-metal-catalyzed cross-coupling reactions with halopyrimidines. researchgate.net For example, the reaction of chloropyrimidines with Grignard reagents in the presence of a nickel-phosphine complex can lead to the formation of alkyl- or aryl-substituted pyrimidines. researchgate.net The reaction of 4-chloropyridine with Grignard reagents can form (4-pyridyl)-carbinols. researchgate.net
Indium Compounds: Triorganoindium reagents have emerged as effective partners in palladium-catalyzed cross-coupling reactions with halopyrimidines. thieme-connect.deresearchgate.net These reactions can be highly chemoselective. For example, the reaction of 5-bromo-2-chloropyrimidine with triorganoindium reagents can be controlled to give selective substitution at the C5 position (displacing bromide) or substitution at both C2 and C5. thieme-connect.deresearchgate.net This methodology has been applied to the synthesis of biologically active molecules. thieme-connect.de Similar selective cross-coupling reactions can be anticipated for this compound, allowing for the introduction of various organic groups at either the 4- or 6-position. Indium metal itself can also be used for the dehalogenation of aryl halides, with the reactivity order generally being I > Br > Cl. mdpi.comresearchgate.net This suggests that selective de-bromination of this compound might be possible under certain conditions.
| Organometallic Reagent | Catalyst | Product Type | Reference |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | Nickel-phosphine complex | 4-Phenyl-6-chloropyrimidine or 4-Bromo-6-phenylpyrimidine | researchgate.net |
| Triorganoindium Reagent (e.g., Triphenylindium) | Palladium complex (e.g., PdCl₂(dppf)) | 4-Phenyl-6-chloropyrimidine or 4-Bromo-6-phenylpyrimidine | thieme-connect.deresearchgate.net |
Oxidation and Reduction Pathways of the Pyrimidine Core
The oxidation and reduction of the pyrimidine core in dihalo-substituted pyrimidines are less commonly explored compared to their substitution and coupling reactions. However, existing research on related structures provides insight into potential transformation pathways.
Oxidation: The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient character. Oxidation reactions, when they occur, typically target substituents on the ring rather than the core. For instance, in related pyrimidine-diols, hydroxyl groups can be oxidized to form the corresponding ketones. For dihalopyrimidines like this compound, harsh oxidizing agents such as potassium permanganate (B83412) (KMnO₄) may lead to the introduction of hydroxyl groups, although this often proceeds via a nucleophilic substitution mechanism rather than direct oxidation of a ring carbon atom. smolecule.comsmolecule.com There is limited specific literature detailing the direct oxidation pathways of the this compound core itself.
Reduction: The reduction of the pyrimidine ring is more documented. The electron-deficient nature of the ring makes it susceptible to reduction. Studies on 4,6-dichloropyrimidine (B16783), a closely related compound, using cyclic voltammetry have shown that reduction occurs through the sequential cleavage of the carbon-chlorine bonds, followed by the reduction of the pyrimidine ring itself. sigmaaldrich.com
Common reducing agents can be employed for these transformations:
Catalytic Hydrogenation: This method can reduce the double bonds within the pyrimidine ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The conditions (catalyst, pressure, temperature) would determine the extent of reduction.
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones such as sodium borohydride (B1222165) (NaBH₄) can potentially reduce the pyrimidine ring, although they are more commonly used for reducing substituents. smolecule.com For instance, the reduction of 2-phenylpyrimidine-4,6-diol (B84851) yields 2-phenyl-4,6-dihydroxypyrimidine.
A summary of potential redox reactions is presented below.
| Reaction Type | Reagent Example | Potential Product(s) | Notes |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Bromo-6-hydroxy-pyrimidine / 4-Chloro-6-hydroxypyrimidine / Pyrimidine-4,6-diol | Proceeds primarily via nucleophilic substitution of halogens. smolecule.comsmolecule.com |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Dihydro/Tetrahydropyrimidine derivatives | Reduction of the heterocyclic ring. |
| Reduction | Electrochemical Reduction | Dihalopyrimidine radical anion → Halide loss → Pyrimidine ring reduction | Based on cyclic voltammetry of 4,6-dichloropyrimidine. sigmaaldrich.com |
Chemo- and Regioselectivity in Reactions of Dihalo-Substituted Pyrimidines
The presence of two different halogens at two equivalent, highly reactive positions (C4 and C6) makes this compound an excellent substrate for studying chemo- and regioselectivity. The outcome of a reaction is a delicate interplay between the intrinsic reactivity of the positions, the nature of the halogen, the reaction type, and the specific conditions employed.
General Principles of Reactivity:
Positional Reactivity: For halopyrimidines, the general order of reactivity for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) is C4(6) > C2 >> C5. acs.org This high reactivity at the C4 and C6 positions is due to the electron-withdrawing effect of both nitrogen atoms in the ring, making these carbons highly electrophilic.
Halogen Reactivity in Cross-Coupling: In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F. nih.govrsc.org This trend suggests that for this compound, the C-Br bond at position 4 is expected to be significantly more reactive than the C-Cl bond at position 6.
Halogen Reactivity in SNAr: In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the electron-deficient ring. A more electronegative halogen can better stabilize the intermediate Meisenheimer complex, leading to a reversed order of reactivity: C-F > C-Cl > C-Br > C-I. masterorganicchemistry.com This principle suggests that the C-Cl bond at position 6 might be favored for substitution by nucleophiles, in direct contrast to the selectivity seen in cross-coupling reactions.
Regioselectivity in Key Transformations:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are expected to show high selectivity for the substitution of the bromine atom at the C4 position over the chlorine atom at the C6 position.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds. For dihalopyrimidines, mono-arylation can be achieved efficiently. nih.govresearchgate.net Given the higher reactivity of the C-Br bond, the reaction of this compound with one equivalent of a boronic acid is predicted to yield the 4-aryl-6-chloropyrimidine as the major product. This selectivity can be influenced by the choice of catalyst and ligands. nih.govrsc.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. The selectivity also favors the more reactive halide, with the order I > Br > Cl being well-established. libretexts.orgresearchgate.net Therefore, selective alkynylation at the C4 position of this compound is expected.
Buchwald-Hartwig Amination: This C-N bond-forming reaction is also governed by the ease of oxidative addition, predicting a preference for the C-Br bond. researchgate.net However, the selectivity can be complex and highly dependent on the ligand, base, and amine nucleophile used. acs.orgnih.gov While the intrinsic reactivity favors C4, specific catalytic systems have been developed to achieve high regioselectivity in the amination of other positions on the pyrimidine ring. mit.edu
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity in SNAr reactions is less straightforward. While the general halogen reactivity trend (Cl > Br) suggests a preference for substitution at C6, the outcome can be influenced by the nucleophile, solvent, and temperature. For some polychloropyrimidines, amination reactions with neutral nitrogen nucleophiles can result in poor regioselectivity, yielding mixtures of isomers. acs.org However, using specific bases like LiHMDS or employing anionic nucleophiles can significantly enhance selectivity for the C4 position in related 2,4-dichloropyrimidine systems. acs.org
The following table summarizes the predicted regioselectivity for major reaction types with this compound.
| Reaction Type | Reagents/Catalyst | Predicted Major Product | Controlling Factor |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 4-Aryl-6-chloropyrimidine | C-Br bond is more reactive in oxidative addition than C-Cl. nih.govrsc.org |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl-6-chloropyrimidine | C-Br bond is more reactive in oxidative addition than C-Cl. libretexts.org |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 4-Amino-6-chloropyrimidine | C-Br bond is generally more reactive, but selectivity can be ligand-dependent. acs.orgresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, R₂NH) | Mixture or selective product (4-substituted or 6-substituted) | Balance between C-Cl vs. C-Br reactivity and reaction conditions. acs.orgmasterorganicchemistry.com |
Applications of 4 Bromo 6 Chloropyrimidine As a Versatile Synthetic Scaffold
Construction of Complex Heterocyclic Systems
The unique structure of 4-bromo-6-chloropyrimidine, with its reactive halogen substituents, makes it an ideal starting material for the synthesis of fused heterocyclic systems. This is primarily achieved through nucleophilic substitution and cross-coupling reactions, where the bromine and chlorine atoms can be selectively replaced.
Fused Pyrimidine (B1678525) Rings (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazopyridines, Pyrimido[4,5-d]pyrimidines)
The construction of fused pyrimidine rings is a significant application of this compound. These fused systems are of great interest due to their presence in a wide range of biologically active compounds.
Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocyclic compounds are synthesized through the reaction of this compound with appropriately substituted pyrazoles. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key component in many compounds with potential therapeutic applications. mdpi.comnih.gov The synthesis often involves a condensation reaction, leading to the formation of the fused ring system. For instance, 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a known derivative that can be used to build more complex pyrazolo[1,5-a]pyrimidine structures. chemical-suppliers.eubldpharm.com
Imidazopyridines: This class of fused heterocycles is another important target accessible from this compound. Imidazopyridines are known for their diverse biological activities and are found in several marketed drugs. beilstein-journals.orgresearchgate.net The synthesis can proceed through the reaction of this compound with amino-substituted imidazoles or by building the imidazole (B134444) ring onto the pyrimidine core. The selective reactivity of the halogens allows for controlled elaboration of the molecular structure. beilstein-journals.org
Pyrimido[4,5-d]pyrimidines: These are fused heterocyclic systems containing two pyrimidine rings. nih.gov They have attracted considerable interest due to their pharmacological applications. ijrpc.com The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by reacting this compound with suitable amine-containing building blocks, leading to the annulation of the second pyrimidine ring. researchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) serves as a key intermediate in the synthesis of certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net
| Fused Ring System | General Synthetic Approach | Key Intermediate Example | Significance |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Condensation with substituted pyrazoles | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine chemical-suppliers.eubldpharm.com | Core of various biologically active compounds mdpi.com |
| Imidazopyridines | Reaction with amino-imidazoles or imidazole ring construction | - | Found in numerous pharmaceuticals beilstein-journals.orgresearchgate.net |
| Pyrimido[4,5-d]pyrimidines | Annulation with amine-containing reagents | 5-(4-bromophenyl)-4,6-dichloropyrimidine researchgate.net | Diverse pharmacological applications ijrpc.comresearchgate.net |
Synthesis of Thienopyrimidine Architectures
Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, represent another important class of heterocycles synthesized from this compound derivatives. ekb.eg These compounds are known for a variety of biological activities. The synthesis of thienopyrimidines often involves the construction of the thiophene ring onto the pyrimidine core. For instance, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) is a key intermediate that can be synthesized and subsequently elaborated. researchgate.net This intermediate allows for selective functionalization at the 4- and 6-positions to introduce various substituents and build complex thienopyrimidine architectures. google.com
Intermediates for Polyazine and Fused Polycyclic Systems
Beyond the specific examples above, this compound is a crucial intermediate for the synthesis of a broader range of polyazine and fused polycyclic systems. Its di-halogenated nature allows for stepwise and selective reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This enables the controlled introduction of various functional groups and the construction of complex, multi-ring systems. For example, it can be used to create precursors for thienopyrimidine derivatives that are inhibitors of Helicobacter pylori. nih.gov
Role in the Synthesis of Advanced Organic Molecules (excluding efficacy and safety data)
The utility of this compound extends beyond the construction of core heterocyclic systems to its role as a key building block in the synthesis of more complex and advanced organic molecules.
Precursors for Pharmaceutically Relevant Scaffolds
This compound and its derivatives are frequently employed as precursors in the synthesis of scaffolds with potential pharmaceutical relevance. The pyrimidine core is a common feature in many biologically active molecules. By using this compound, medicinal chemists can readily access a variety of substituted pyrimidines. For example, it is a key intermediate in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is a building block for a range of compounds. researchgate.net Furthermore, derivatives like 5-bromo-2-chloropyrimidine (B32469) are used in the synthesis of complex molecules, such as the dual endothelin receptor antagonist Macitentan. acs.org The ability to selectively functionalize the 4- and 6-positions is crucial for developing structure-activity relationships in drug discovery programs.
Building Blocks for Agrochemicals
The pyrimidine ring is also a key structural motif in many agrochemicals. this compound can serve as a building block for the synthesis of novel pesticides and herbicides. evitachem.comsmolecule.com The introduction of different substituents at the 4- and 6-positions can modulate the biological activity and selectivity of the resulting compounds. The synthesis of various substituted pyrimidines from this starting material allows for the exploration of new agrochemical candidates. rsc.org
| Application Area | Role of this compound | Example of Resulting Scaffold/Molecule Type |
|---|---|---|
| Pharmaceutically Relevant Scaffolds | Precursor for substituted pyrimidines | Substituted pyrimidines for drug discovery, Macitentan precursor acs.org |
| Agrochemicals | Building block for active ingredients | Novel pesticide and herbicide candidates evitachem.comsmolecule.com |
Design and Synthesis of Chemical Libraries Utilizing this compound
The unique structural characteristics of this compound, namely the presence of two distinct halogen atoms on the pyrimidine ring, make it an exceptionally versatile building block for the synthesis of diverse chemical libraries. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization through various organic reactions. This strategic derivatization is a cornerstone of combinatorial chemistry and high-throughput screening, enabling the generation of large collections of related compounds for biological evaluation.
One of the primary applications of this compound in library synthesis is in the field of medicinal chemistry. For instance, it serves as a key intermediate in the creation of libraries of potential kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core is a common scaffold in many known kinase inhibitors. By using this compound, chemists can introduce a wide array of substituents at the 4- and 6-positions to explore the structure-activity relationships (SAR) and optimize the potency and selectivity of the inhibitors. For example, libraries of bisanilinopyrimidines have been synthesized as potent Aurora kinase inhibitors, where the pyrimidine scaffold is central to their activity. nih.gov
The synthesis of these libraries often employs sequential cross-coupling reactions. The more reactive bromine atom can be selectively targeted in Suzuki or Stille coupling reactions to introduce an aryl or heteroaryl group. Subsequently, the less reactive chlorine atom can undergo nucleophilic aromatic substitution with various amines, alcohols, or thiols. This stepwise approach allows for the systematic introduction of diverse chemical functionalities, leading to a library of compounds with a common core but varied peripheral groups.
A notable example is the synthesis of thienopyrimidine derivatives, where 4-bromo-6-chlorothieno[2,3-d]pyrimidine was used as a starting material. researchgate.net Researchers investigated selective Suzuki reactions, finding that the arylation preferentially occurred at the C-6 position (where bromine is located). researchgate.net This selectivity allows for the controlled synthesis of 6-aryl-thienopyrimidin-4-amine libraries, which have been evaluated as potential EGFR tyrosine kinase inhibitors. researchgate.net
The generation of these chemical libraries is not limited to biological applications. The systematic variation of substituents on the pyrimidine ring can also be used to tune the photophysical or electronic properties of the resulting molecules, which is relevant for materials science applications.
Table 1: Examples of Chemical Libraries Derived from Halogenated Pyrimidines
| Library Type | Scaffold | Key Reactions | Therapeutic/Application Area |
| Bisanilinopyrimidines | 2,4-Dichloropyrimidine (B19661) | Nucleophilic Aromatic Substitution | Aurora Kinase Inhibitors |
| 6-Aryl-thienopyrimidin-4-amines | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Suzuki Coupling, Nucleophilic Aromatic Substitution | EGFR Tyrosine Kinase Inhibitors |
| Substituted Pyridines/Pyrimidines | Halogenated Pyridines/Pyrimidines | Nucleophilic Substitution, Copper-catalyzed C-N coupling | Agrochemical and Pharmaceutical Intermediates |
| 2,6-Disubstituted Pyridine (B92270) C-Deoxyribonucleosides | Bromo-chloro-iodopyridines | Heck Coupling, Cross-coupling, Nucleophilic Substitution | Antiviral and Cytostatic Agents |
Development of Functional Materials from this compound Derivatives
The inherent electronic properties of the pyrimidine ring, combined with the ability to introduce a wide range of functional groups via its halogenated derivatives, make this compound a valuable precursor for the development of novel functional materials. These materials can possess tailored optical, electronic, or photoluminescent properties, finding applications in areas such as organic electronics and sensor technology.
One area of interest is the synthesis of fluorescent materials. The pyrimidine core can be incorporated into larger conjugated systems, and the substituents introduced at the 4- and 6-positions can significantly influence the fluorescence quantum yield, emission wavelength, and Stokes shift. bohrium.com For example, derivatives of this compound can be used to create fluorescent dyes and probes. The halogen atoms can serve as handles for introducing fluorophores or for building extended π-conjugated systems through cross-coupling reactions. smolecule.com Research into thiazolo[4,5-b]pyridines, which share structural similarities, has shown that bromo/chloro substituents can alter electron density and tune fluorescence emission spectra, with some derivatives emitting in the 520–540 nm range, making them suitable for applications like organic light-emitting diodes (OLEDs).
Furthermore, halogenated pyrimidines, including this compound, can act as ligands in the formation of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrimidine ring can coordinate with metal ions, while the bromo and chloro substituents can be used to modify the electronic properties of the resulting framework or to serve as points for post-synthetic modification. The presence of bromine, in particular, has been noted to enhance the luminescent properties of some MOFs.
Derivatives of this compound are also explored as building blocks for conjugated materials with interesting electronic properties. vulcanchem.com These materials could potentially be used in the development of liquid crystals or specialized polymers. vulcanchem.combldpharm.com The ability to systematically modify the structure of the pyrimidine derivatives allows for the fine-tuning of properties such as charge transport, which is crucial for applications in organic field-effect transistors (OFETs) and other electronic devices.
Table 2: Functional Materials Derived from Halogenated Pyrimidine Scaffolds
| Material Type | Precursor Type | Key Properties | Potential Applications |
| Fluorescent Dyes | 4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles | High Fluorescence Quantum Yield, Solvatochromism | Photosensitive Materials, Bio-imaging |
| Metal-Organic Frameworks (MOFs) | Halogenated Pyrimidines | Luminescence, Porosity | Sensors, Catalysis, Gas Storage |
| Organic Light-Emitting Diodes (OLEDs) | Thiazolo[4,5-b]pyridine Derivatives | Tunable Fluorescence Emission | Display Technology, Lighting |
| Conjugated Polymers | Halogenated Aromatic Compounds | Electronic Conductivity, Optical Properties | Organic Electronics, Liquid Crystals |
Computational and Theoretical Investigations of 4 Bromo 6 Chloropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the behavior of molecules at the atomic and electronic levels. For a molecule such as 4-bromo-6-chloropyrimidine, these calculations can elucidate its fundamental properties, including its stability, electronic landscape, and propensity to undergo chemical reactions.
The electronic structure of a molecule is intrinsically linked to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.com
For substituted pyrimidines, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. In the case of this compound, the electronegative halogen atoms are expected to influence the electron density distribution across the pyrimidine (B1678525) ring. Computational studies on similar chlorodiazines have shown that the location of the LUMO lobe can be critical in predicting the site of nucleophilic attack. wuxibiology.com For some chloro-substituted diazines and pyridines, the LUMO is centered on the carbon atom bearing the chlorine, while for others, the LUMO+1 (the next lowest unoccupied molecular orbital) is more relevant for predicting reactivity. wuxibiology.com A thorough computational analysis of this compound would be necessary to determine the precise energies and spatial distributions of its HOMO and LUMO.
Table 1: Representative Theoretical Data for Molecular Orbitals Specific computational data for this compound is not readily available in the surveyed literature. The following table is a hypothetical representation based on general knowledge of similar compounds.
| Parameter | Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP/6-31G |
| LUMO Energy | - | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | - | DFT/B3LYP/6-31G* |
Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be employed to predict its behavior in various chemical transformations, such as nucleophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, and the presence of two halogen substituents further enhances its susceptibility to nucleophilic attack.
Theoretical studies on the aminolysis of halogenated pyrimidines have explored the relative reactivities of chloro-, bromo-, and iodo-pyrimidines. rsc.org Such studies often involve calculating the energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and products. By identifying the transition state with the lowest activation energy, the most probable reaction mechanism can be determined. For this compound, computational modeling could predict whether a nucleophile would preferentially substitute the bromine at the 4-position or the chlorine at the 6-position, providing valuable guidance for synthetic chemists.
A key application of computational chemistry is the prediction of regioselectivity in chemical reactions. For a molecule with multiple reactive sites like this compound, theoretical models can help determine which site is more likely to react. Methods such as the RegioSQM, which calculates the free energies of protonated intermediates, have been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems. semanticscholar.org
For nucleophilic substitutions on this compound, computational models would assess the relative activation barriers for attack at the C4 and C6 positions. This analysis would involve considering factors such as the stability of the Meisenheimer intermediates and the leaving group ability of bromide versus chloride. While experimental studies on related compounds show that bromopyrimidines can be more reactive than chloropyrimidines in aminolysis reactions, the specific regioselectivity for this compound would depend on a delicate balance of electronic and steric factors that can be quantified through high-level quantum chemical calculations. rsc.org
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods are widely used to predict various spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Theoretical calculations of NMR chemical shifts have become a valuable tool in structural chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the chemical shifts of the two non-equivalent aromatic protons and the four distinct carbon atoms in the pyrimidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Specific computational data for this compound is not readily available in the surveyed literature. The following table is a hypothetical representation based on general knowledge of similar compounds.
| Atom | Predicted Chemical Shift (ppm) | Method |
|---|---|---|
| H-2 | - | GIAO-DFT |
| H-5 | - | GIAO-DFT |
| C-2 | - | GIAO-DFT |
| C-4 | - | GIAO-DFT |
| C-5 | - | GIAO-DFT |
| C-6 | - | GIAO-DFT |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. A comparison between the calculated and experimental spectra can aid in the assignment of the observed vibrational bands to specific molecular motions.
For this compound, a theoretical vibrational analysis would involve calculating the harmonic frequencies at a given level of theory, often followed by scaling to improve agreement with experimental data. These calculations would help to identify the characteristic stretching and bending modes of the pyrimidine ring, as well as the vibrations associated with the carbon-bromine and carbon-chlorine bonds. Such an analysis would provide a detailed understanding of the molecule's vibrational dynamics. While specific studies on this compound are not prevalent, research on other halogenated pyrimidines demonstrates the utility of DFT calculations in interpreting their vibrational spectra. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound Specific computational data for this compound is not readily available in the surveyed literature. The following table is a hypothetical representation of key vibrational modes based on general knowledge of similar compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| Pyrimidine ring stretching | - | IR, Raman |
| C-H stretching | - | IR, Raman |
| C-Cl stretching | - | IR, Raman |
| C-Br stretching | - | IR, Raman |
| Ring deformation | - | IR, Raman |
UV-Visible Electronic Transition Analysis
The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) region is dictated by the promotion of electrons from occupied molecular orbitals to unoccupied ones. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting and interpreting these electronic transitions.
For a molecule like this compound, the key electronic transitions would primarily involve the π electrons of the pyrimidine ring and the non-bonding (n) electrons from the nitrogen, chlorine, and bromine atoms. The most significant transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The primary electronic transitions expected for this compound include:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring. These transitions are generally high in energy and result in strong absorption bands.
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms) to a π* antibonding orbital of the ring. These transitions are typically lower in energy and have weaker absorption intensity compared to π → π* transitions.
The presence of halogen substituents (bromine and chlorine) influences the electronic spectrum. These atoms have lone pairs of electrons that can participate in n → π* transitions and can also affect the energy of the π and π* orbitals through inductive and resonance effects. Computational studies on related pyrimidine derivatives show that halogenation can cause shifts in the absorption maxima (λmax). nih.govmdpi.com
A theoretical analysis would yield data including the calculated absorption wavelengths (λmax), the oscillator strength (f), which indicates the probability of the transition, and the specific molecular orbitals involved in each transition. Without a dedicated computational study on this compound, a specific data table cannot be generated. However, a representative table based on typical TD-DFT outputs for similar molecules would look as follows:
Illustrative Data Table for UV-Visible Electronic Transitions (Hypothetical)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| Value | Value | HOMO -> LUMO | n → π* |
| Value | Value | HOMO-1 -> LUMO | π → π* |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. It provides detailed information on the distribution of electron density and the stabilizing effects of charge delocalization.
NBO analysis for this compound would focus on quantifying the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds and lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the electron delocalization.
Key interactions in this compound would include:
Intramolecular Hyperconjugation: Electron density from filled bonding orbitals (e.g., C-C, C-N) can delocalize into adjacent antibonding orbitals (e.g., C-C, C-N).
Lone Pair Delocalization: The lone pairs on the nitrogen, chlorine, and bromine atoms are significant electron donors. NBO analysis would quantify the delocalization of these lone pairs into the antibonding π* orbitals of the pyrimidine ring. This LP(N) → π* interaction is a crucial factor in the electronic structure and stability of heterocyclic aromatic compounds.
Illustrative Data Table for NBO Analysis (Hypothetical)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N1 | π* (C2-N3) | Value | Lone Pair Delocalization |
| LP(1) N3 | π* (C4-C5) | Value | Lone Pair Delocalization |
| LP(3) Br | σ* (C4-C5) | Value | Hyperconjugation |
| LP(3) Cl | σ* (C5-C6) | Value | Hyperconjugation |
E(2) represents the stabilization energy from the delocalization of electrons from the donor orbital (i) to the acceptor orbital (j).
Structure Activity Relationship Sar Studies of 4 Bromo 6 Chloropyrimidine Derivatives
Impact of Halogen Substituents on Electronic and Steric Properties
The chemical and physical characteristics of 4-bromo-6-chloropyrimidine are significantly influenced by the presence of two halogen atoms on the electron-deficient pyrimidine (B1678525) ring. The pyrimidine core, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently π-deficient. osf.ioscialert.net This electron deficiency is most pronounced at the 2, 4, and 6 positions due to the strong electron-withdrawing effect of the ring nitrogens. scialert.netscispace.com
The bromo and chloro substituents at the C4 and C6 positions, respectively, are both electronegative and further withdraw electron density from the ring, enhancing its electrophilic character. osf.ionih.gov This electronic feature makes the C4 and C6 carbons highly susceptible to nucleophilic aromatic substitution, a primary reaction pathway for the derivatization of this scaffold. beilstein-journals.orgsemanticscholar.org
Steric factors also play a critical role. The size of the halogen substituents can modulate the accessibility of the reaction sites. researchgate.netacs.org While both chlorine and bromine are larger than hydrogen, bromine has a larger van der Waals radius than chlorine. This difference in size can influence the regioselectivity of nucleophilic attacks, especially with bulky nucleophiles, where steric hindrance can direct the reaction to the less sterically encumbered position. beilstein-journals.orgsemanticscholar.org Studies on related halogenated heterocycles show that steric hindrance from an adjacent substituent can significantly impact reactivity. beilstein-journals.orgsemanticscholar.org For instance, the presence of a larger halogen can create a steric block that prevents or modulates interactions with biological targets like enzymes. acs.org
Table 1: Comparison of Halogen Properties on the Pyrimidine Ring
| Property | Chlorine (Cl) | Bromine (Br) | Impact on Pyrimidine Ring |
|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Both are strongly electron-withdrawing, increasing the electrophilicity of the C4 and C6 positions. |
| van der Waals Radius (Å) | 1.75 | 1.85 | The larger size of bromine compared to chlorine can create greater steric hindrance around its substituted position. |
| C-Halogen Bond Energy (kJ/mol in Benzene) | ~409 (C-Cl) | ~345 (C-Br) | The C-Br bond is generally weaker than the C-Cl bond, potentially making bromine a better leaving group, though electronic activation is often the dominant factor in these systems. |
This table is generated based on established chemical principles and data from various sources.
Influence of Derivatization on Ligand-Target Interactions
The this compound scaffold is a versatile starting point for synthesizing biologically active molecules, particularly kinase inhibitors. nih.gov The differential reactivity of the C4-Br and C6-Cl bonds allows for sequential and regioselective introduction of various functional groups, enabling extensive exploration of the chemical space around the pyrimidine core. nih.gov
Research on Aurora kinase inhibitors, for example, utilized a bis-anilinopyrimidine scaffold derived from substituted pyrimidines. These SAR studies revealed that polar substituents at the para-position of an attached aniline (B41778) ring were crucial for achieving high potency. nih.gov This highlights how derivatization at the C4 or C6 position can introduce key interaction points, such as hydrogen bond donors or acceptors, that are critical for strong ligand-target binding.
Similarly, in the development of dual endothelin receptor antagonists, the introduction of an additional pyrimidine moiety into the molecular structure was found to significantly enhance the binding affinity for both ETA and ETB receptors. acs.orgacs.org Further SAR exploration on this appended pyrimidine ring showed that while various substituents at its 5-position were well-tolerated and could even improve affinity, introducing substituents at the 4- or 6-positions was detrimental to activity. acs.org This demonstrates that the position of derivatization is as critical as the nature of the substituent itself. The reactive sites on this compound provide a direct route to probe these positional effects and optimize ligand-target interactions.
Table 2: SAR Findings in Pyrimidine-Based Inhibitors
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Bisanilinopyrimidines | Aurora Kinase | Polar substituents at the para-position of the B-ring are critical for potent activity. | nih.gov |
| Sulfamide Derivatives | Endothelin Receptors | Addition of a pyrimidine ring improves affinity; 5-substituted pyrimidines (Cl, Br, OMe) enhance ETA affinity, but 4/6-substitution is detrimental. | acs.orgacs.org |
| Pyrazolylpyrimidinones | Mtb | Masking the pyrimidinone amide abolishes activity, indicating it is essential for hydrogen bonding with the target. | nih.gov |
This interactive table summarizes key structure-activity relationship findings from referenced studies.
Strategic Modification of the Pyrimidine Core for Enhanced Chemical Properties
One such strategy is skeletal editing, which involves the chemical transformation of the pyrimidine ring into a different heterocyclic system, such as a pyridine (B92270) or pyrazole. chinesechemsoc.org This approach allows for significant alteration of the molecule's three-dimensional shape, polarity, and metabolic profile while retaining some of its original structural elements, potentially accelerating the discovery of new leads by modifying existing bioactive molecules. chinesechemsoc.org
Another approach involves designing hybrid molecules or introducing specific functional groups to improve physicochemical properties. For instance, the development of lipidated 4,6-diarylpyrimidines as tubulin polymerization inhibitors was a deliberate strategy to improve interactions within hydrophobic pockets of the target protein and to enhance cell penetration. nih.gov Macrocyclization represents another sophisticated modification, where a flexible linker is used to connect two points of a molecule. In the context of kinase inhibitors, this was used to create an amino-pyrimidine core that offered greater conformational flexibility and reduced lipophilicity compared to the parent structure. acs.org These examples underscore the utility of the pyrimidine scaffold as a platform for deep-seated structural modifications aimed at optimizing chemical and pharmacological profiles.
Correlation between Structural Features and Chemical Behavior
A clear correlation exists between the structural features of this compound derivatives and their resulting chemical behavior. The foundational element is the electron-deficient pyrimidine ring, whose reactivity is amplified by the two electron-withdrawing halogen substituents. scialert.netscispace.com This structure inherently primes the molecule for nucleophilic aromatic substitution, which is the most common transformation for these compounds. researchgate.net
The chemical behavior of derivatives is dictated by several correlated factors:
Reactivity and Regioselectivity : The electronic activation at C4 and C6, combined with the relative C-Halogen bond strengths and steric factors, governs the rate and regioselectivity of substitution reactions. The C4 position is often the most activated site for nucleophilic attack. beilstein-journals.orgsemanticscholar.org
Biological Activity : The nature of the substituents introduced via derivatization directly correlates with biological activity. The size, polarity, and hydrogen-bonding capacity of the appended groups determine the affinity and specificity of ligand-target interactions. nih.govacs.org For example, introducing a rigid pyrimidine ring can enhance binding affinity, while flexible linkers can improve solubility and cell permeability. nih.govacs.org
In essence, the this compound core provides a predictable and versatile platform. Its structural features allow chemists to systematically modify the molecule and observe the corresponding changes in chemical behavior and biological function, which is the fundamental principle of structure-activity relationship studies. researchgate.netsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Bromo-6-chloropyrimidine, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation of pyrimidine precursors. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl), followed by neutralization and extraction with ethyl acetate. Recrystallization in acetonitrile achieves >90% purity . Key parameters include temperature control (e.g., cooling to 273 K during reduction) and solvent selection for recrystallization.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The absence of aromatic protons in this compound (due to substitution at positions 4 and 6) contrasts with derivatives like 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, which show additional proton signals from substituents .
- IR : Stretching frequencies for C-Br (~560 cm⁻¹) and C-Cl (~680 cm⁻¹) are diagnostic. Cross-validate with elemental analysis (Br/Cl ratio) to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store at 0–6°C to prevent decomposition.
- Neutralize waste with NaOH before disposal and collaborate with certified waste management services to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?
- Methodological Answer :
- Temperature : Maintain <273 K during halogenation to suppress side reactions like over-halogenation.
- Catalyst Screening : Test alternatives to SnCl₂ (e.g., FeCl₃) to improve selectivity.
- Kinetic Monitoring : Use in-situ UV-Vis spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What crystallographic strategies resolve contradictions in structural data (e.g., bond lengths vs. computational models)?
- Methodological Answer :
- Single-Crystal XRD : Refine structures using SHELXL to compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with DFT calculations. Discrepancies >0.05 Å may indicate lattice strain or intermolecular interactions .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···N) to explain deviations in planar geometry .
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Pd-Catalyzed Reactions : Screen ligands (e.g., XPhos, SPhos) to enhance Buchwald-Hartwig amination efficiency.
- Isotopic Labeling : Use ¹³C-labeled substrates to track regioselectivity in Suzuki-Miyaura couplings.
- DFT Modeling : Simulate transition states to predict activation barriers for bromine vs. chlorine substitution .
Q. What analytical workflows validate purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-MS.
- Thermal Analysis : Use DSC to detect melting point shifts (>2°C indicates impurity or polymorphism) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Compare computed (DFT) vs. experimental IR/NMR spectra. For unresolved peaks, use 2D NMR (COSY, HSQC) to assign signals.
- Sample Purity : Re-crystallize and re-analyze to rule out solvent or impurity effects .
Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound's applications?
- Methodological Answer : Apply the FINER framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
